Despite promising preclinical data and early clinical results, elacytarabine as monotherapy failed to demonstrate superiority over standard therapies in a pivotal phase III trial for relapsed or refractory AML. [, ] Future research may focus on:
Elacytarabine is classified as a nucleoside analogue and is specifically an elaidic acid ester of cytarabine. It was developed to enhance the efficacy of cytarabine in treating acute myeloid leukemia by addressing the challenges posed by cellular resistance mechanisms. The compound is synthesized from cytarabine, which has been a cornerstone in the treatment of acute myeloid leukemia for decades but faces issues such as reduced expression of the human equilibrative nucleoside transporter 1 and increased activity of cytidine deaminase that can lead to treatment failure .
The synthesis of elacytarabine involves several steps that modify the structure of cytarabine. One method includes the reaction of cytarabine with hexamethyldisilazane under controlled temperature and pressure conditions. This reaction typically occurs at temperatures ranging from 70°C to 160°C for durations between 10 to 80 hours, using a pressure of 5 to 20 kg. The process yields an intermediate product that can be further purified through recrystallization techniques using solvents such as methanol or ethanol .
Another synthetic approach involves a biocatalytic method where cytarabine is esterified with elaidic acid. This method utilizes specific enzymes to facilitate the reaction under mild conditions, potentially leading to higher yields and reduced byproducts compared to traditional chemical synthesis methods .
Elacytarabine retains the core structure of cytarabine but features an elaidic acid moiety at the 5' position. The molecular formula for elacytarabine is CHNO, indicating it has a higher molecular weight compared to cytarabine due to the added fatty acid chain. The presence of this lipophilic group enhances its ability to penetrate cell membranes independently of nucleoside transporters, thus improving its pharmacokinetic properties .
Elacytarabine undergoes hydrolysis within cells to release cytarabine, which then participates in various phosphorylation reactions. The primary metabolic pathway involves its conversion into active triphosphate forms (ara-CTP), which are critical for inhibiting DNA synthesis. The compound's resistance to degradation by cytidine deaminase allows it to maintain higher intracellular concentrations compared to cytarabine alone .
The mechanism by which elacytarabine exerts its therapeutic effects mirrors that of cytarabine but with significant enhancements. Once inside the cell, elacytarabine is converted into cytarabine and subsequently phosphorylated into ara-CTP. Ara-CTP competes with deoxycytidine triphosphate for incorporation into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cancer cells. Importantly, elacytarabine's ability to bypass nucleoside transporters allows it to be effective even in cells with downregulated hENT1 expression .
Elacytarabine is characterized by its lipophilic nature due to the elaidic acid moiety, which contributes to its solubility in organic solvents while also allowing for better membrane permeability. Its melting point and solubility characteristics are crucial for formulation development in clinical settings. The compound exhibits stability under physiological conditions but is sensitive to hydrolysis in aqueous environments, necessitating careful handling during preparation .
Elacytarabine has shown promise in clinical settings, particularly for patients with acute myeloid leukemia who exhibit resistance to conventional therapies involving cytarabine. Preclinical studies indicate that elacytarabine maintains efficacy against leukemic cells that are resistant due to low hENT1 expression or high levels of cytidine deaminase activity. Clinical trials have demonstrated encouraging results regarding its safety profile and potential effectiveness when combined with other chemotherapeutics like idarubicin .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: